

Application Note: Scalable Synthesis of Dimethyl N-Cyanocarbonimidates

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Compound of Interest

Compound Name: *Dimethyl cyanocarbonimidate*

CAS No.: 24771-25-3

Cat. No.: B1607175

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Executive Summary & Strategic Overview

Dimethyl N-cyanodithioiminocarbonate (DMDTC) and its oxygenated derivative, Dimethyl N-cyanoimidocarbonate, are critical synthons in the manufacture of histamine H2-receptor antagonists (e.g., Cimetidine) and various agrochemicals.[1]

While "**Dimethyl cyanocarbonimidate**" is often used loosely to refer to this class, the specific chemical structure dictates the synthesis route.[1] The Dithio- analog is synthesized via the reaction of cyanamide, carbon disulfide, and a methylating agent.[1] The Dimethoxy- analog is most efficiently produced via the methanolysis of the Dithio- intermediate, avoiding the use of highly toxic cyanogen halides required in direct synthesis.[1]

Key Process Parameters (CPP)

- Temperature Control: The reaction of Cyanamide with

is exothermic; strict thermal regulation (

) is required to prevent polymerization.[1]

- pH Management: Maintenance of alkaline pH (11-12) is crucial during the initial salt formation to stabilize the dithiocarbamate intermediate.[\[1\]](#)
- Safety Criticality: Usage of Carbon Disulfide () requires Class I, Div 1 explosion-proof engineering due to its auto-ignition temperature () and flash point ().[\[1\]](#)

Chemical Reaction Engineering

Route Selection: The "Dithio-Displacement" Strategy

We utilize the Dithio-Displacement Route for large-scale production.[\[1\]](#) This route is superior to direct orthocarbonate synthesis due to raw material availability and cost-efficiency.[\[1\]](#)

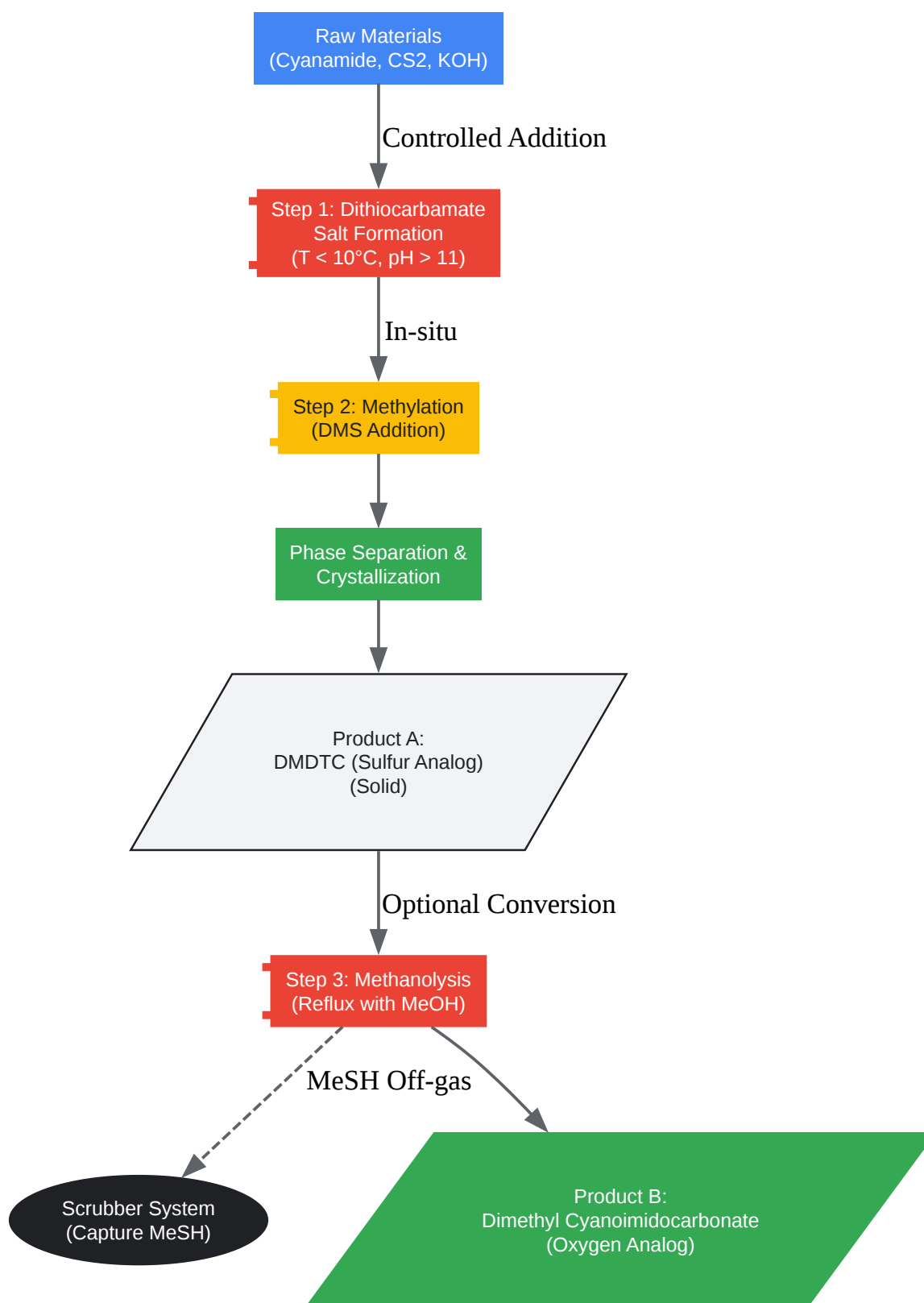
Reaction 1: Synthesis of DMDTC (Sulfur Analog)

[\[1\]](#)

Reaction 2: Conversion to Dimethoxy Analog (Oxygen Analog)

[\[1\]](#)

Process Flow Diagram



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Figure 1: Process flow for the synthesis of DMDTC and its conversion to the oxygen analog.

Detailed Experimental Protocol (Scale-Up Compatible)

Equipment Requirements

- Reactor: Glass-lined or Hastelloy reactor (Stainless steel 316 is acceptable but less resistant to long-term corrosion from wet

).[1]

- Agitation: High-torque overhead stirrer with pitch-blade impeller (slurry handling).
- Temperature Control: Jacket cooling capable of maintaining

.

- Scrubber: Caustic scrubber (NaOH/NaOCl) is mandatory to neutralize Methyl Mercaptan () evolved during Step 3.[1]

Step 1: Synthesis of Dimethyl N-cyanodithioiminocarbonate (DMDTC)

Target Scale: 1.0 kg Batch (Scalable to Metric Ton)

Reagent	MW (g/mol)	Equiv.[1]	Mass/Vol	Safety Note
Cyanamide (50% aq)	42.04	1.0	84.1 g (active)	Skin irritant, unstable
Carbon Disulfide ()	76.14	1.1	167.5 g	Extremely Flammable
KOH (45% aq)	56.11	2.2	~550 g	Corrosive
Dimethyl Sulfate (DMS)	126.13	2.1	529.7 g	Highly Toxic/Carcinogen

Procedure:

- Preparation: Charge the reactor with Cyanamide solution and

 . Cool the mixture to

 under inert nitrogen atmosphere.
- Salt Formation: Add KOH solution dropwise over 2 hours.
 - Critical Control: Maintain internal temperature

 . The reaction is strongly exothermic.[1]
 - Observation: The solution will turn yellow/orange as the dipotassium N-cyanodithioimidocarbonate salt forms.[1] Stir for an additional 1 hour at

 .
- Methylation: Add Dimethyl Sulfate (DMS) dropwise over 3 hours.
 - Safety: DMS is a potent alkylating agent.[1] Ensure all seals are tight.[1][2]
 - Temperature: Maintain

 to prevent hydrolysis of DMS.[1]
- Completion: Allow the reaction to warm to

 and stir for 2 hours. The product (DMDTC) will precipitate as a white to off-white solid.[1]
- Workup:
 - Filter the slurry.[1]
 - Wash the cake with cold water (

) to remove inorganic salts (

).[1]

- Wash with cold isopropanol () to remove unreacted .[1]
- Dry in a vacuum oven at .
- Yield Expectation: 85-92% (approx. 250-270 g).
- Melting Point: .[1]

Step 2: Conversion to Dimethyl N-cyanoimidocarbonate (Oxygen Analog)

Reaction: Transesterification (Displacement of -SMe with -OMe).[1]

Reagent	Equiv.[1][3]	Role
DMDTC (from Step 1)	1.0	Precursor
Methanol (Anhydrous)	10.0	Solvent/Reagent
Sodium Methoxide (25%)	0.05	Catalyst

Procedure:

- Charge DMDTC and Methanol into a reactor equipped with a reflux condenser and a gas outlet connected to a caustic scrubber.
- Add catalytic Sodium Methoxide.[1]
- Heat to reflux ().[1] Methyl Mercaptan (

) will evolve immediately.[1]

- Warning: MeSH is toxic and has a stench threshold of 1 ppb.[1] Ensure scrubber efficiency.[1]
- Reflux until TLC or HPLC shows disappearance of DMDTC (approx. 6-8 hours).
- Concentrate the reaction mixture under reduced pressure to remove excess methanol.
- Cool to

to crystallize the product.
- Filter and wash with cold ether/hexane.[1]
- Product: White crystalline solid.[1][4] Melting Point:

.[1]

Safety & Hazard Mitigation (E-E-A-T)

This protocol involves high-risk reagents.[1] A self-validating safety system is required.[1]

Carbon Disulfide () Management[1]

- Hazard:

has an auto-ignition temperature of

(steam pipes can ignite it).[1]
- Control: Use hot water heating (max

) instead of steam. Ground all equipment to prevent static discharge.[1]

Dimethyl Sulfate (DMS) Neutralization[1]

- Hazard: DMS is a delayed-action poison and carcinogen.[1]
- Decontamination Protocol: Any spills or waste streams containing DMS must be treated with 10% aqueous Ammonia or NaOH solution for >24 hours before disposal to hydrolyze DMS

into harmless sulfate/methanol.[1]

Cyanide/Cyanamide Handling[1][5]

- While Cyanamide is less toxic than cyanide salts, it is a severe skin irritant and alcohol sensitizer (Antabuse effect).[1] Avoid alcohol consumption 24h before/after handling.

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Disclaimer: This protocol is for research and development purposes. Large-scale manufacturing requires compliance with local environmental (EPA/REACH) and safety (OSHA) regulations.[1]

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